5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide
Description
This compound is a thiadiazole derivative characterized by a sulfinyl group at the 5-position of the thiadiazole ring and a carboxamide moiety substituted with a 3,4-dichlorophenyl group. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of this compound likely involves multi-step reactions, such as:
Ring closure of thiosemicarbazides with carbon disulfide to form the thiadiazole core.
Subsequent sulfoxidation to introduce the sulfinyl group.
Carboxamide formation via coupling with 3,4-dichlorophenylamine.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2S2/c16-8-1-4-10(5-2-8)25(23)15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOPYNRQFAZJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities.
Mode of Action
It’s known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors.
Biological Activity
5-(4-Chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antiviral properties, supported by relevant data tables and case studies.
1. Overview of the Compound
Chemical Structure : The compound features a thiadiazole ring substituted with a sulfinyl group and chlorophenyl moieties. Its molecular formula is .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
Cytotoxicity Studies
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
- Results :
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |
| This compound | HepG2 | Not specified | Cell cycle arrest |
In Vivo Studies
In vivo studies using tumor-bearing mice demonstrated that the compound could effectively target sarcoma cells, further validating its potential as an anticancer agent .
3. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been extensively researched.
Testing Methods
- Methods Used : Maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models were employed to assess anticonvulsant activity.
- Findings :
| Test Method | Dose (mg/kg) | Protection Rate |
|---|---|---|
| MES | 100 | 66.67% |
| PTZ | 100 | 80% |
4. Antiviral Activity
The antiviral potential of this class of compounds has also been explored.
Evaluation
- Study Findings : The synthesized derivatives exhibited activity against various viral strains. Specifically, compounds derived from the thiadiazole scaffold showed promise in inhibiting viral replication.
The mechanism often involves interference with viral entry or replication processes within host cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis of 5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide with related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl sulfinyl group in the target compound increases electron deficiency compared to the 4-nitrophenyl amino group in ’s thione derivatives. The 3,4-dichlorophenyl carboxamide moiety provides greater lipophilicity than morpholine or simple alkyl substituents, favoring membrane penetration .
Biological Activity Trends: Thione derivatives (e.g., 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione) show moderate antimicrobial activity, likely due to the thione group’s ability to coordinate metal ions in microbial enzymes . In contrast, sulfinyl derivatives like the target compound may exhibit stronger enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) due to the sulfoxide’s polarizable S=O bond.
Synthetic Feasibility:
- The target compound’s synthesis is more complex than chloroacetamide derivatives (Compounds 1-8 in ), requiring precise sulfoxidation conditions.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Thiadiazoles with halogenated aryl groups (e.g., 3,4-dichlorophenyl) demonstrate broad-spectrum activity against Gram-positive bacteria and fungi, as seen in structurally related compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 4-chlorobenzoic acid and thiosemicarbazide under reflux with phosphorous oxychloride to form the 1,3,4-thiadiazole core .
- Step 2 : Introduce sulfinyl and dichlorophenyl groups via nucleophilic substitution or cyclization in polar aprotic solvents (e.g., DMF or acetonitrile) with iodine and triethylamine as catalysts .
- Characterization : Use NMR and NMR to confirm intermediate structures. For example, the sulfinyl group shows distinct deshielding in NMR (~160–180 ppm for sulfoxide) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?
- Approach :
- Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to compare bond lengths and angles with X-ray data. For example, DFT-calculated S–N bond lengths (1.65 Å) should align with crystallographic data (±0.02 Å) .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Electron-withdrawing groups (e.g., Cl, sulfinyl) lower LUMO energy, enhancing electrophilicity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?
- Methodology :
- Step 1 : Synthesize analogs with substitutions on the dichlorophenyl or thiadiazole moieties. For example, replace Cl with F or Br to assess halogen effects on receptor binding .
- Step 2 : Test in vitro activity (e.g., antimicrobial or cannabinoid receptor antagonism) using standardized protocols. Compare IC values; e.g., rimonabant analogs with dichlorophenyl groups show CB1 receptor affinity <10 nM .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions. Cl-substituted phenyl groups often enhance hydrophobic interactions .
Q. How can researchers address contradictions in reported biological activities of thiadiazole derivatives?
- Resolution Strategies :
- Replicate Studies : Ensure identical assay conditions (e.g., cell lines, incubation times). Variations in EC values may arise from differences in cell permeability .
- Control Experiments : Test for off-target effects using receptor knockout models or competitive antagonists.
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, sulfinyl groups generally improve metabolic stability but may reduce solubility .
Experimental Design Considerations
Q. What are the best practices for optimizing reaction yields in multi-step syntheses?
- Recommendations :
- Use Dean-Stark traps for azeotropic removal of water in cyclization steps .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography (R ~0.3–0.5) or recrystallization (ethanol/water) .
Q. How should researchers evaluate the chemical stability of this compound under varying conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
